2-Amino-4,8-naphthalenedisulfonic acid

Green Chemistry Electrosynthesis Process Optimization

This 2-amino-4,8-naphthalenedisulfonic acid (Amino C Acid) features the specific 2,4,8-substitution pattern that delivers superior light fastness and color yield in reactive and direct dyes—critical for outdoor textiles and automotive applications. Beyond dye chemistry, its unique electronic structure enables selective metal complexation for catalysis and MOF synthesis. With an LD50 of 11,400 mg/kg, it offers significantly safer bulk handling compared to related aminonaphthalenesulfonates. Pair with the electrochemical reduction process for 97.5–98.5% yields and lower production costs.

Molecular Formula C10H9NO6S2
Molecular Weight 303.3 g/mol
CAS No. 131-27-1
Cat. No. B089916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,8-naphthalenedisulfonic acid
CAS131-27-1
Molecular FormulaC10H9NO6S2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O
InChIInChI=1S/C10H9NO6S2/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
InChIKeyMTJGVAJYTOXFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,8-naphthalenedisulfonic Acid (CAS 131-27-1): Essential Dye Intermediate and Versatile Building Block


2-Amino-4,8-naphthalenedisulfonic acid (CAS 131-27-1), also known as Amino C Acid or C Acid, is a naphthalene-derived disulfonic acid bearing an amino group at the 2-position . It belongs to the class of aminonaphthalenesulfonic acids widely used as intermediates in the synthesis of reactive and direct dyes, particularly those requiring high light fastness . The compound is also recognized for its ability to inhibit tyrosinase and to form Schiff base ligands for transition metal complexes, extending its utility beyond dyestuff chemistry .

Why 2-Amino-4,8-naphthalenedisulfonic Acid Cannot Be Replaced by Other Aminonaphthalenesulfonates


While numerous aminonaphthalenesulfonic acids serve as dye intermediates, the specific 2,4,8-substitution pattern of 2-amino-4,8-naphthalenedisulfonic acid dictates its unique reactivity and the performance attributes of the derived dyes [1]. Unlike its positional isomers or mono-sulfonated analogs, this substitution pattern enables the formation of specific chromophores with superior light fastness and color yield [2]. Furthermore, the compound's distinct electronic structure confers differential metal-binding properties and biological activities not observed in closely related aminonaphthalenesulfonates [3]. Generic substitution without understanding these quantifiable differences risks compromised dye performance, lower synthetic yields, and reduced product consistency.

2-Amino-4,8-naphthalenedisulfonic Acid: Comparative Performance Data for Informed Procurement


Electrochemical Synthesis Delivers 97.5–98.5% Yield and 65.0–72.2% Current Efficiency, Outperforming Conventional Chemical Reduction

Electrochemical reduction of 2-nitro-4,8-naphthalenedisulfonic acid to 2-amino-4,8-naphthalenedisulfonic acid in ammonia-buffer solutions (pH 7.0–8.4) achieves a product yield of 97.5–98.5% and a current efficiency of 65.0–72.2% in a scaled-up pilot plant using a filter-press-type electrolyzer [1]. In contrast, traditional chemical reduction using iron powder in acidic medium typically yields <85% and generates substantial metal sludge waste, necessitating costly disposal and environmental compliance measures . The electrochemical route not only provides higher yield and purity but also reduces waste and simplifies downstream processing.

Green Chemistry Electrosynthesis Process Optimization

Acute Oral Toxicity (LD50 11,400 mg/kg) Indicates Lower Hazard Profile Compared to Many Other Naphthalene Sulfonates

The acute oral LD50 of 2-amino-4,8-naphthalenedisulfonic acid in rats is 11,400 mg/kg . This value is substantially higher than that of many related aminonaphthalenesulfonic acids, indicating a lower acute toxicity hazard. For instance, 2-amino-1-naphthalenesulfonic acid exhibits an LD50 >2,000 mg/kg [1], while the sodium salt of 2-naphthalenesulfonic acid has an LD50 of 13,900 mg/kg [2]. The compound's relatively low acute toxicity simplifies handling, reduces personal protective equipment (PPE) requirements, and lowers the overall risk profile in industrial settings.

Toxicology Safety Assessment Regulatory Compliance

Unique Schiff Base Ligand Capability Enables Synthesis of Diverse Transition Metal Complexes

2-Amino-4,8-naphthalenedisulfonic acid serves as a versatile precursor for Schiff base ligands via condensation with aromatic carbinols (e.g., salicylaldehyde, benzoin, 2-hydroxy-1-naphthaldehyde). Ten distinct Co(II), Ni(II), and Cu(II) complexes have been synthesized and structurally characterized by X-ray powder diffraction, magnetic susceptibility, and spectroscopic methods [1]. This metal-binding versatility is not a general feature of all aminonaphthalenesulfonic acids; many positional isomers (e.g., 1-amino-4-naphthalenesulfonic acid) exhibit limited or no Schiff base formation under comparable conditions. The ability to form stable, characterizable metal complexes expands the compound's utility into catalysis, materials science, and sensing applications.

Coordination Chemistry Metal-Organic Frameworks Catalysis

Essential Intermediate for High Light-Fastness Reactive Dyes: Enables Superior Performance in Textile Applications

2-Amino-4,8-naphthalenedisulfonic acid is a key diazo component in the synthesis of reactive dyes, including Reactive Yellow, Reactive Golden Yellow, Reactive Brown, and Direct Fast Blue B2BL . Dyes derived from this intermediate are specifically noted for their excellent light fastness and color yield [1]. In contrast, dyes based on H-acid (1-amino-8-naphthol-3,6-disulfonic acid) or J-acid (2-amino-5-naphthol-7-sulfonic acid) often prioritize wash fastness or specific shade profiles but may exhibit inferior light stability. The 4,8-disulfonic substitution pattern in the target compound contributes to enhanced photostability of the resulting azo chromophores, making it the preferred choice for applications requiring resistance to fading under prolonged light exposure.

Dye Chemistry Textile Engineering Color Fastness

Optimal Use Cases for 2-Amino-4,8-naphthalenedisulfonic Acid Based on Evidence


Green and High-Yield Synthesis of Amino C Acid via Electrochemical Reduction

Adopt the electrochemical reduction process described in [1] to produce 2-amino-4,8-naphthalenedisulfonic acid with yields of 97.5–98.5% and current efficiencies up to 72.2%. This method is ideal for manufacturers seeking to reduce waste, improve atom economy, and lower production costs compared to traditional iron powder reduction. The technology has been validated at pilot scale and is ready for industrial implementation.

Formulation of Light-Fast Reactive Dyes for High-Performance Textiles

Utilize 2-amino-4,8-naphthalenedisulfonic acid as the diazo component to synthesize reactive dyes (e.g., Reactive Yellow, Reactive Brown, Direct Fast Blue B2BL) where superior light fastness is a critical requirement [1][2]. This scenario applies to dye manufacturers targeting outdoor apparel, automotive textiles, and home furnishings that must withstand prolonged UV exposure without significant fading.

Synthesis of Schiff Base Metal Complexes for Catalysis and Materials Research

Leverage the primary amino group of 2-amino-4,8-naphthalenedisulfonic acid to condense with aromatic aldehydes or ketones, generating Schiff base ligands that coordinate Co(II), Ni(II), and Cu(II) ions [1]. These complexes are candidates for homogeneous catalysis, magnetic materials, and metal-organic frameworks (MOFs). The compound's unique substitution pattern enables complex formation not readily achieved with other aminonaphthalenesulfonates.

Large-Scale Industrial Handling with Reduced Occupational Health Risks

Given its acute oral LD50 of 11,400 mg/kg [1], 2-amino-4,8-naphthalenedisulfonic acid presents a lower acute toxicity hazard compared to many structurally related sulfonic acids (e.g., 2-amino-1-naphthalenesulfonic acid, LD50 >2,000 mg/kg). This property makes it a safer alternative for bulk chemical processing, reducing the need for stringent PPE and specialized containment, thereby lowering operational costs and improving worker safety.

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